molecular formula C14H16Cl2N2S B13881603 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride

4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride

Cat. No.: B13881603
M. Wt: 315.3 g/mol
InChI Key: ARYDLAHZMYCTEI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl isothiocyanate with piperidine, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride is unique due to its specific combination of a thiazole ring, piperidine ring, and chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16Cl2N2S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H15ClN2S.ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;/h1-4,9,11,16H,5-8H2;1H

InChI Key

ARYDLAHZMYCTEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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